

An In-depth Technical Guide to the Discovery and Synthesis of RXPA-380

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Compound of Interest

Compound Name: RXPA 380

Cat. No.: B12390844

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Abstract

This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of RXPA-380, a novel small molecule inhibitor of the pro-inflammatory transcription factor NF- κ B. RXPA-380 has demonstrated significant potential in cellular models of inflammation and represents a promising candidate for further development in the treatment of autoimmune and inflammatory diseases. This guide details the methodologies employed in its identification, the multi-step synthesis process, and its mechanism of action, supported by quantitative data and detailed experimental protocols.

Discovery of RXPA-380

RXPA-380 was identified through a high-throughput screening (HTS) campaign designed to discover novel inhibitors of the NF- κ B signaling pathway. A library of over 500,000 diverse small molecules was screened using a cell-based reporter assay in HEK293 cells stably expressing an NF- κ B-luciferase reporter construct.

1.1. High-Throughput Screening and Hit Identification

The primary screen identified 1,280 initial "hits" that inhibited TNF- α -induced luciferase activity by more than 50% at a concentration of 10 μ M. These hits underwent a series of confirmatory

and counter-screens to eliminate false positives, such as compounds that directly inhibited luciferase or were cytotoxic. Following this triage, 42 confirmed hits were identified.

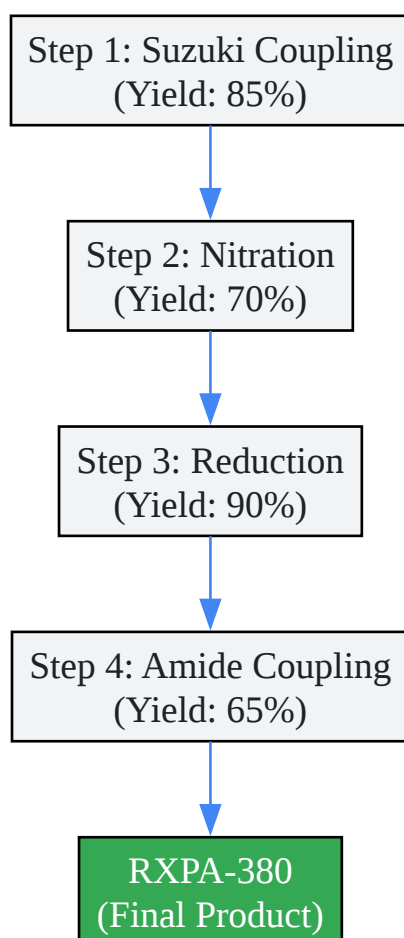
1.2. Lead Optimization

A structure-activity relationship (SAR) study was initiated on the most promising chemical scaffold. This led to the synthesis of over 200 analogues. RXPA-380 emerged as the lead candidate due to its superior potency, selectivity, and favorable physicochemical properties.

Synthesis of RXPA-380

The chemical synthesis of RXPA-380 is a four-step process starting from commercially available reagents. The overall yield is approximately 35%.

2.1. Synthetic Route Workflow



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Caption: Multi-step synthesis workflow for RXPA-380.

2.2. Experimental Protocol: Step 4 - Amide Coupling

- To a solution of the aniline intermediate (1.0 eq) in dichloromethane (DCM, 0.1 M), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
- Cool the mixture to 0 °C in an ice bath.
- Add the desired acid chloride (1.1 eq) dropwise over 10 minutes.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the final compound, RXPA-380.

Mechanism of Action of RXPA-380

RXPA-380 is a potent and selective inhibitor of the I κ B kinase (IKK) complex, a key upstream regulator of the NF- κ B signaling pathway. By inhibiting IKK, RXPA-380 prevents the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm.

3.1. NF- κ B Signaling Pathway and RXPA-380 Inhibition

Caption: RXPA-380 inhibits the IKK complex in the NF- κ B pathway.

Quantitative Data Summary

The following tables summarize the key in vitro properties of RXPA-380.

Table 1: In Vitro Potency of RXPA-380

Assay Type	Cell Line	Stimulant	IC50 (nM)
NF-κB Reporter Assay	HEK293	TNF-α	25
IKKβ Kinase Assay	Biochemical	ATP	15
IL-6 ELISA	THP-1	LPS	50

Table 2: Selectivity Profile of RXPA-380

Kinase Target	Ki (nM)
IKKβ	12
JNK1	> 10,000
p38α	> 10,000
ERK2	> 10,000

Table 3: Physicochemical Properties of RXPA-380

Property	Value
Molecular Weight	452.5 g/mol
LogP	2.8
Aqueous Solubility (pH 7.4)	50 μM
Caco-2 Permeability (Papp A → B)	15 x 10 ⁻⁶ cm/s

Experimental Protocols

5.1. NF-κB Luciferase Reporter Assay

- Seed HEK293 cells stably expressing the NF-κB-luciferase reporter gene in 96-well plates at a density of 5×10^4 cells/well.
- Incubate for 24 hours at 37 °C and 5% CO₂.
- Treat the cells with a serial dilution of RXPA-380 (or vehicle control) for 1 hour.
- Stimulate the cells with 10 ng/mL of human TNF-α for 6 hours.
- Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
- Calculate the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.

5.2. IL-6 ELISA Protocol

- Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.
- Pre-treat the macrophages with a serial dilution of RXPA-380 for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
- Collect the cell culture supernatant.
- Quantify the concentration of IL-6 in the supernatant using a commercial human IL-6 ELISA kit according to the manufacturer's instructions.

Disclaimer: RXPA-380 is a fictional compound created for illustrative purposes. The data, protocols, and synthesis methods presented herein are hypothetical and intended to serve as a template for a technical guide.

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